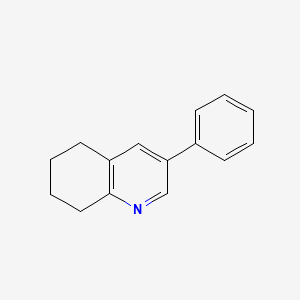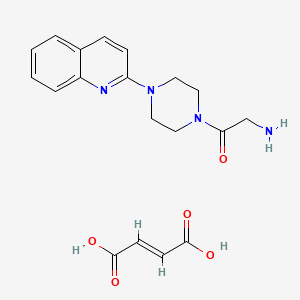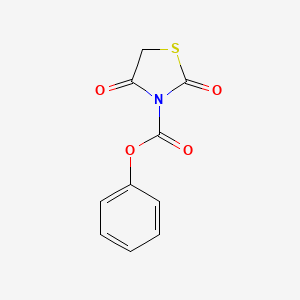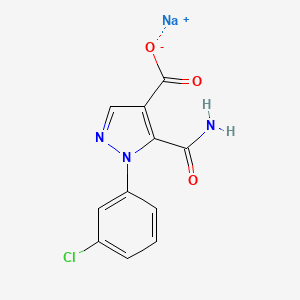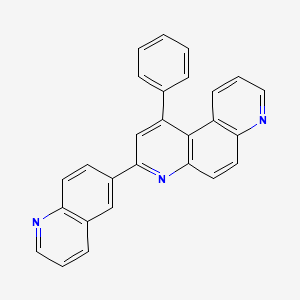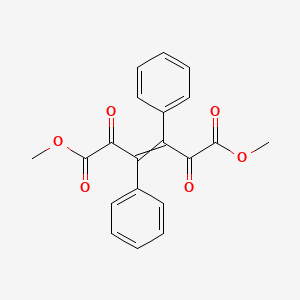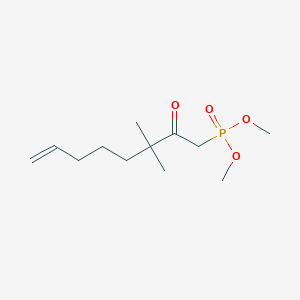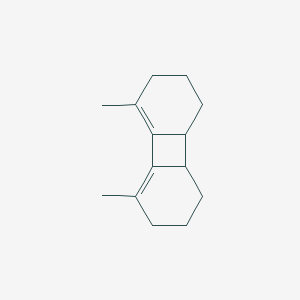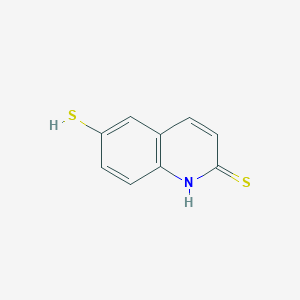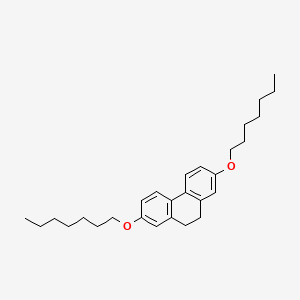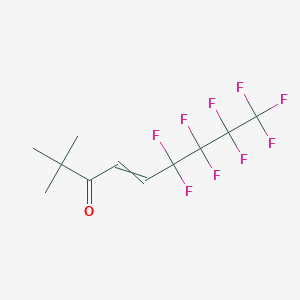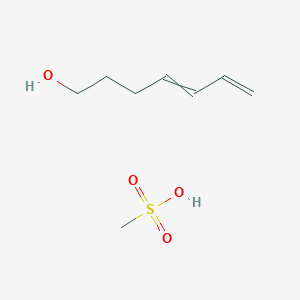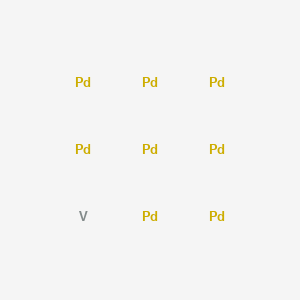
Palladium;vanadium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Palladium and vanadium are transition metals known for their unique properties and wide range of applications. When combined, they form compounds that exhibit interesting chemical behaviors and have significant industrial and scientific applications. Palladium is known for its catalytic properties, while vanadium is recognized for its multiple oxidation states and catalytic abilities.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of palladium-vanadium compounds typically involves the use of palladium and vanadium salts. One common method is the co-precipitation technique, where palladium chloride and vanadium pentoxide are dissolved in a suitable solvent and then precipitated using a reducing agent such as sodium borohydride. The resulting precipitate is then filtered, washed, and dried to obtain the desired compound.
Industrial Production Methods
Industrial production of palladium-vanadium compounds often involves high-temperature reduction processes. For example, vanadium pentoxide can be reduced with hydrogen gas in the presence of palladium as a catalyst at elevated temperatures to produce palladium-vanadium alloys. These alloys are then processed further to obtain specific compounds with desired properties.
化学反応の分析
Types of Reactions
Palladium-vanadium compounds undergo various types of chemical reactions, including:
Oxidation: Vanadium can exist in multiple oxidation states, and its compounds can undergo oxidation reactions to form higher oxidation state products.
Reduction: Palladium compounds can be reduced to lower oxidation states, often facilitated by reducing agents such as hydrogen gas.
Substitution: Palladium-vanadium compounds can participate in substitution reactions where ligands or atoms in the compound are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and nitric acid.
Reduction: Reducing agents such as hydrogen gas, sodium borohydride, and hydrazine are frequently used.
Substitution: Ligands such as phosphines, amines, and nitriles are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of vanadium compounds can produce vanadium pentoxide, while reduction of palladium compounds can yield palladium metal or lower oxidation state palladium compounds.
科学的研究の応用
Palladium-vanadium compounds have a wide range of scientific research applications:
Chemistry: These compounds are used as catalysts in various chemical reactions, including hydrogenation, oxidation, and cross-coupling reactions.
Biology: Palladium-vanadium compounds are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing into the use of these compounds in drug development, particularly for their potential to act as enzyme inhibitors or therapeutic agents.
Industry: Palladium-vanadium compounds are used in the production of advanced materials, such as high-strength alloys and coatings, as well as in environmental applications like catalytic converters for pollution control.
作用機序
The mechanism of action of palladium-vanadium compounds varies depending on their specific application. In catalytic processes, palladium typically acts as the active site for the reaction, facilitating the breaking and forming of chemical bonds. Vanadium, with its multiple oxidation states, can participate in redox reactions, enhancing the overall catalytic activity.
In biological systems, vanadium compounds can mimic the action of phosphate, interacting with enzymes and proteins involved in cellular signaling pathways. Palladium compounds, on the other hand, can form complexes with biomolecules, potentially disrupting their normal function and leading to therapeutic effects.
類似化合物との比較
Palladium-vanadium compounds can be compared with other transition metal compounds, such as:
Palladium-Platinum Compounds: Both palladium and platinum are used in catalysis, but palladium is generally more active in hydrogenation reactions, while platinum is more stable under harsh conditions.
Vanadium-Titanium Compounds: Vanadium and titanium both exhibit multiple oxidation states, but vanadium compounds are more versatile in redox reactions.
Palladium-Nickel Compounds: Palladium and nickel are both used in cross-coupling reactions, but palladium compounds are typically more selective and efficient.
The uniqueness of palladium-vanadium compounds lies in their combined catalytic properties and the ability to participate in a wide range of chemical reactions, making them valuable in both industrial and scientific applications.
Similar Compounds
- Palladium-Platinum Compounds
- Vanadium-Titanium Compounds
- Palladium-Nickel Compounds
These comparisons highlight the distinct advantages and applications of palladium-vanadium compounds in various fields.
特性
CAS番号 |
111520-06-0 |
|---|---|
分子式 |
Pd8V |
分子量 |
902.3 g/mol |
IUPAC名 |
palladium;vanadium |
InChI |
InChI=1S/8Pd.V |
InChIキー |
FXVIUOOYXNDBDN-UHFFFAOYSA-N |
正規SMILES |
[V].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


methyl}(trimethyl)silane](/img/structure/B14330977.png)
